molecular formula C18H19N3O5S B2587858 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 941893-61-4

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2587858
CAS No.: 941893-61-4
M. Wt: 389.43
InChI Key: KYBIBVSNJNEKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941893-61-4) is a chemical compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol . It is supplied with a minimum purity of 90% and is offered for research purposes . Structurally, it features a 2-oxopiperidine (lactam) ring and a nitrobenzenesulfonamide group, motifs found in compounds studied for their potential biological activities. Related structural analogs, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, have been reported in scientific literature as potent antimicrotubule agents that target the colchicine-binding site, demonstrating antiproliferative effects on various human cancer cell lines . Furthermore, lactam and sulfonamide-containing scaffolds are frequently investigated in medicinal chemistry for applications such as Factor Xa inhibition . This product is intended for research applications only and is not for human or veterinary diagnostic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine its suitability for specific applications.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-9-10-14(12-16(13)20-11-5-4-8-18(20)22)19-27(25,26)17-7-3-2-6-15(17)21(23)24/h2-3,6-7,9-10,12,19H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIBVSNJNEKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methyl-3-(2-oxopiperidin-1-yl)phenyl C₁₉H₂₀N₃O₅S ~409.45 (calculated) Cyclic amide (2-oxopiperidinyl) enhances hydrogen bonding; methyl improves lipophilicity
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide 4-methoxybenzyl C₁₄H₁₄N₂O₅S 338.34 Methoxy group increases polarity; lacks cyclic amide, reducing metabolic stability
Imatinib Mesylate 4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(pyrimidinylamino)phenyl]benzamide C₂₉H₃₁N₇O·CH₃SO₃H 589.7 Benzamide core with methylpiperazine; tyrosine kinase inhibitor (BCR-ABL target)

Key Observations :

  • The target compound’s 2-oxopiperidinyl group distinguishes it from simpler arylalkyl substituents in analogues like N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide. This cyclic amide may confer improved resistance to oxidative metabolism compared to methoxy or benzyl groups .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison

Property Target Compound N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Imatinib Mesylate
Solubility Likely low in water (high logP) Moderate (methoxy enhances polarity) Freely soluble in 0.1N HCl
Melting Point Not reported Not reported White crystalline powder
Bioactivity Uncharacterized (theoretical kinase inhibition) Unreported Tyrosine kinase inhibitor (BCR-ABL)

Insights :

  • The target compound’s lipophilicity (due to methyl and oxopiperidinyl groups) may limit aqueous solubility but enhance membrane permeability.
  • Imatinib’s solubility in acidic conditions underscores the importance of protonatable groups (e.g., pyrimidinylamino) for bioavailability, a feature absent in the target compound .

Biological Activity

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which is known for its diverse biological activities. The presence of the piperidinone moiety and nitro group contributes to its pharmacological profile. The molecular formula can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O4_{4}S

Research indicates that this compound functions primarily through enzyme inhibition, particularly targeting Factor Xa, a crucial component in the coagulation cascade. Inhibition of this enzyme leads to reduced thrombin generation, thereby impacting platelet aggregation and providing anticoagulant effects.

Biological Activity and Therapeutic Applications

The compound has demonstrated a range of biological activities, which are summarized in the following table:

Activity Description Reference
AnticoagulantActs as a competitive inhibitor of Factor Xa, reducing thrombin generation and platelet aggregation.
AntiviralPotential activity against viruses, though specific studies on Zika or other flaviviruses are limited.
AnticonvulsantRelated compounds have shown efficacy in models of seizure activity, suggesting potential applications.

Case Studies

  • Anticoagulant Activity : A study explored the role of this compound as a Factor Xa inhibitor. The results indicated significant inhibition of thrombin generation in vitro, suggesting its potential use in anticoagulation therapies.
  • Antiviral Potential : While direct studies on this specific compound are sparse, related derivatives have shown antiviral properties against Zika virus (ZIKV). These findings highlight the need for further exploration into the antiviral capabilities of this compound .
  • Anticonvulsant Effects : Similar compounds within the same chemical class have demonstrated anticonvulsant activity in animal models. This suggests that this compound may also exhibit such effects, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling 2-nitrobenzenesulfonyl chloride with a substituted aniline intermediate. Key steps include:

  • Nucleophilic substitution : Reaction of 4-methyl-3-aminophenyl derivatives with 2-oxopiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the piperidine-linked aniline precursor .
  • Sulfonylation : Subsequent reaction with 2-nitrobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, to introduce the sulfonamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control during sulfonylation prevents nitro group reduction, while stoichiometric excess of sulfonyl chloride (1.2 eq) maximizes yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation (δ 2.5–3.5 ppm for methylene protons) and sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 416.12 (calculated for C₁₈H₁₈N₃O₅S) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities (e.g., piperidine chair vs. boat conformation) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Recommended Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; IC₅₀ < 50 µM suggests potency) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) due to sulfonamide’s electrophilic sulfonyl group .
  • Cytotoxicity : MTT assay in HEK-293 cells to assess selectivity (IC₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How does the 2-oxopiperidin-1-yl moiety influence pharmacokinetic properties such as solubility and metabolic stability?

  • Key Findings :

  • Solubility : The piperidone ring enhances water solubility (LogP ~2.1) compared to non-oxygenated analogs (LogP ~3.5) due to hydrogen bonding with the carbonyl group .
  • Metabolism : CYP3A4-mediated oxidation of the piperidine ring generates hydroxylated metabolites, detected via LC-MS/MS in hepatic microsomes .
    • Optimization Strategy : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduces first-pass metabolism, improving oral bioavailability .

Q. What computational and experimental approaches resolve contradictions in reported structure-activity relationships (SAR) for analogs?

  • Case Study : Conflicting data on nitro group positioning (para vs. ortho) in sulfonamide derivatives:

  • Experimental SAR : Ortho-nitro substitution (as in the target compound) improves antimicrobial activity (MIC reduced by 40% vs. para-nitro) due to steric effects enhancing target binding .
  • Computational Modeling : Docking studies (AutoDock Vina) show ortho-nitro groups form stronger π-π interactions with E. coli DNA gyrase (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for para) .
    • Resolution : Hybrid QSAR/MD simulations reconcile discrepancies by accounting for solvent effects and conformational flexibility .

Q. How can impurity profiles be controlled during scale-up synthesis, and what analytical methods validate batch consistency?

  • Critical Impurities :

ImpuritySourceControl Strategy
Des-nitro analogIncomplete sulfonylationExcess sulfonyl chloride (1.5 eq)
Piperidine dimerOxidative coupling during synthesisN₂ purging, low-temperature reaction
  • Validation :
  • HPLC-DAD : Baseline separation of impurities (C18 column, acetonitrile/water gradient) .
  • ICH Compliance : Method validation per Q2(R1) guidelines for accuracy (98–102%), precision (RSD < 2%), and LOD/LOQ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.